molecular formula C11H13BrO2 B13719575 (1-((4-Bromophenoxy)methyl)cyclopropyl)methanol

(1-((4-Bromophenoxy)methyl)cyclopropyl)methanol

Cat. No.: B13719575
M. Wt: 257.12 g/mol
InChI Key: STUTZZPLLLMGPX-UHFFFAOYSA-N
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Description

(1-((4-Bromophenoxy)methyl)cyclopropyl)methanol is an organic compound with the molecular formula C10H11BrO It is a cyclopropyl derivative with a bromophenyl group attached to the cyclopropyl ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((4-Bromophenoxy)methyl)cyclopropyl)methanol typically involves the reaction of 4-bromophenol with cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the cyclopropylmethyl bromide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-((4-Bromophenoxy)methyl)cyclopropyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-((4-Bromophenoxy)methyl)cyclopropyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-((4-Bromophenoxy)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The cyclopropyl ring provides rigidity to the molecule, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-Bromophenyl)cyclopropyl)methanol
  • (1-(4-Chlorophenyl)cyclopropyl)methanol
  • (1-(4-Fluorophenyl)cyclopropyl)methanol

Uniqueness

(1-((4-Bromophenoxy)methyl)cyclopropyl)methanol is unique due to the presence of both a bromophenyl group and a cyclopropyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

[1-[(4-bromophenoxy)methyl]cyclopropyl]methanol

InChI

InChI=1S/C11H13BrO2/c12-9-1-3-10(4-2-9)14-8-11(7-13)5-6-11/h1-4,13H,5-8H2

InChI Key

STUTZZPLLLMGPX-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)COC2=CC=C(C=C2)Br

Origin of Product

United States

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